N-(5-chloro-2-methoxyphenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide: is a complex organic compound that features a variety of functional groups, including a chloro-substituted methoxyphenyl group, a pyrazolyl group, and a triazoloquinazolinyl group
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN7O2S/c1-14-17(15(2)31-30-14)9-11-22-29-24-18-6-4-5-7-19(18)28-25(33(24)32-22)36-13-23(34)27-20-12-16(26)8-10-21(20)35-3/h4-8,10,12H,9,11,13H2,1-3H3,(H,27,34)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZYGAIFEHMZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=CC(=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrazolyl Intermediate: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.
Synthesis of the Triazoloquinazolinyl Intermediate: This involves the cyclization of a suitable precursor to form the triazoloquinazoline ring system.
Coupling Reaction: The pyrazolyl intermediate is then coupled with the triazoloquinazolinyl intermediate using a sulfanyl linkage.
Final Assembly: The resulting intermediate is then reacted with 5-chloro-2-methoxyphenyl acetic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the chloro-substituted phenyl ring.
Substitution: The methoxy and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Methoxy-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its diverse functional groups.
Biology
In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Medicine
The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, it may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also feature chloro-substituted phenyl rings but lack the complex triazoloquinazolinyl and pyrazolyl groups.
Triple-bonded Compounds: Compounds with triple bonds, such as alkynes, have different reactivity profiles but can be compared in terms of their structural rigidity and electronic properties.
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
